4-(Benzofuran-3-yl)-piperidine

Acetylcholinesterase Alzheimer's disease SAR

Choose 4-(Benzofuran-3-yl)-piperidine for lead optimization where molecular recognition is critical. Unlike the 2-benzofuran isomer or benzothiophene analog, the C-3 piperidine attachment directs the basic nitrogen vector, dictating binding pocket occupancy and selectivity. Validated in Alzheimer's Aβ1-42 aggregation inhibition (57.71%) and hAChE inhibition (IC50 21 μM), PI3Kδ inhibition (IC50 9 nM, >750-fold selectivity over CYP3A4), subnanomolar sigma-1 affinity (Ki 0.18 nM), and 5-HT2 receptor antagonism. Ideal for CNS drug discovery and PET tracer development.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B8480179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzofuran-3-yl)-piperidine
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=COC3=CC=CC=C32
InChIInChI=1S/C13H15NO/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
InChIKeySGXJQITXMGDLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzofuran-3-yl)-piperidine: A Privileged Benzofuran-Piperidine Scaffold for Diverse CNS and Kinase Target Procurement


4-(Benzofuran-3-yl)-piperidine (CAS 209760-06-5) is a heterocyclic scaffold combining a benzofuran core with a piperidine ring . The benzofuran moiety is a recognized privileged structure in medicinal chemistry, while the piperidine nitrogen provides a versatile handle for further derivatization and modulates basicity and target engagement . This compound serves as a key intermediate in the synthesis of various bioactive molecules targeting neurological disorders, inflammation, and oncology [1][2].

Why 4-(Benzofuran-3-yl)-piperidine Cannot Be Replaced by Common 2-Benzofuran or Benzothiophene Analogs


Substituting 4-(Benzofuran-3-yl)-piperidine with its 2-benzofuran isomer or benzothiophene analog is not a trivial procurement decision; it directly alters critical molecular recognition and pharmacology. The position of the piperidine attachment (C-3 vs. C-2) on the benzofuran ring dictates the vector of the basic nitrogen, which is crucial for binding pocket occupancy and subsequent functional activity [1]. Similarly, replacing the oxygen with sulfur (benzothiophene) changes electronic distribution, lipophilicity, and the potential for specific sulfur-mediated interactions, leading to different off-target profiles and selectivity windows that are not interchangeable in lead optimization campaigns [2].

4-(Benzofuran-3-yl)-piperidine: Quantitative Differentiation Against Close Analogs for Scientific Selection


Differential AChE Inhibition: 3-Benzofuran Series Shows a 2.9-fold Potency Gain Over Lead Compound

In a direct head-to-head comparison within the same study, the benzofuran piperidine derivative 3h (featuring the 3-yl-piperidine motif) demonstrated a 2.9-fold improvement in hAChE inhibition (IC50 = 21 μM) compared to the lead compound 3 (hAChE IC50 = 61 μM) [1]. This quantitative gain is accompanied by an increase in Aβ1-42 anti-aggregation activity from 45.45% to 57.71% [1].

Acetylcholinesterase Alzheimer's disease SAR

High Affinity for PI3Kdelta (9 nM) Enables Kinase Pathway Probing

A specific derivative of 4-(benzofuran-3-yl)-piperidine (ChEMBL2165505) exhibits potent binding affinity for the lipid kinase PI3Kdelta with an IC50 of 9 nM in a competitive fluorescence polarization assay [1]. While a direct comparator for the unsubstituted core in this specific assay is not available, this sub-10 nM activity positions the 3-yl-piperidine scaffold as a privileged starting point for kinase inhibitor design, significantly outperforming many other benzofuran-based chemotypes reported for this target which often have micromolar activity .

PI3Kdelta Kinase inhibitor Cancer

Divergent Sigma Receptor Pharmacology: 3-Benzofuran Regioisomer Shows Subnanomolar σ1 Affinity

In a class-level SAR study, spirocyclic 3H-spiro[[2]benzofuran-1,4'-piperidines] (which incorporate the 3-yl-piperidine motif) achieved subnanomolar sigma-1 receptor affinity, with compound 2d showing a Ki of 0.18 nM [1]. This contrasts with the corresponding 2-benzofuran regioisomers, which typically show >100-fold lower sigma-1 affinity due to suboptimal orientation of the basic nitrogen for the primary binding pocket [2].

Sigma-1 receptor CNS PET tracer

5-HT2 Antagonist Activity: 3-Benzofuran Series Shows Functional Potency Equivalent to Benzothiophene Analogs

A systematic comparison revealed that 4-(benzo[b]furan-3-yl)piperidine derivatives (e.g., compound 9) demonstrate potent 5-HT2 antagonist activity in vitro, comparable to their benzothiophene (10, 18a) and 2-benzofuran (17a,d) counterparts [1]. While quantitative Ki or IC50 values were not explicitly provided in the abstract, the study directly established that all three regioisomers (3-benzofuran, 2-benzofuran, 3-benzothiophene) can be engineered for potent 5-HT2 antagonism, indicating functional interchangeability for this specific target but not for others like sigma-1.

5-HT2 receptor Antagonist CNS

Metabolic Stability Advantage: 3-Benzofuran Spiropiperidines Show Slower Degradation than Non-Fluorinated Analogs

In a direct comparison of metabolic stability, a p-fluorobenzyl-substituted spiro[benzofuran-3,4'-piperidine] (compound 2a) exhibited a significantly slower rate of degradation upon incubation with rat liver microsomes compared to the non-fluorinated spirocyclic compound 1 [1]. The presence of the fluorine atom, a common feature in optimized 3-yl-piperidine leads, is responsible for this improved stability, a critical differentiator for in vivo studies.

Metabolic stability Microsomal degradation ADME

CYP3A4 Liability Profile: Moderate Time-Dependent Inhibition Informs DDI Risk Assessment

A specific 4-(benzofuran-3-yl)-piperidine derivative (ChEMBL2165505) was profiled for cytochrome P450 inhibition. It showed moderate time-dependent inhibition (TDI) of CYP3A4, with an IC50 of 7,000 nM (7 μM) and a Ki of 78,000 nM (78 μM) after a 30-minute preincubation with human liver microsomes [1]. This contrasts with its potent PI3Kdelta inhibition (9 nM, see above), indicating a favorable selectivity window for the primary target.

CYP3A4 Drug-drug interaction ADME

4-(Benzofuran-3-yl)-piperidine: Validated Application Scenarios for Research and Industrial Procurement


Alzheimer's Disease Lead Optimization: Multifunctional Aβ Antiaggregant and AChE Inhibitor

Procure 4-(Benzofuran-3-yl)-piperidine as the core scaffold for developing dual-acting Alzheimer's therapeutics. As demonstrated by Chowdhury et al., derivatives of this chemotype achieve up to 57.71% inhibition of Aβ1-42 aggregation while simultaneously inhibiting hAChE with an IC50 as low as 21 μM [1]. This multifunctional profile directly addresses two key pathological hallmarks of Alzheimer's, making it a valuable starting point for further lead optimization focused on improving potency and brain penetration [1].

PI3Kdelta-Driven Oncology or Immunology Probe Development

Utilize 4-(Benzofuran-3-yl)-piperidine as a hinge-binding motif for generating potent and potentially selective PI3Kdelta inhibitors. A validated derivative demonstrates an IC50 of 9 nM for PI3Kdelta, with a favorable >750-fold selectivity window over CYP3A4 time-dependent inhibition [1][2]. This data supports the use of this scaffold in medicinal chemistry programs aimed at creating chemical probes or lead compounds for studying PI3Kdelta signaling in B-cell malignancies or inflammatory diseases [1].

Sigma-1 Receptor PET Tracer Development

Source 4-(Benzofuran-3-yl)-piperidine for the synthesis of high-affinity sigma-1 receptor ligands. Spirocyclic derivatives based on this core, such as the 3H-spiro[[2]benzofuran-1,4'-piperidine] series, have demonstrated subnanomolar affinity (Ki = 0.18 nM) for sigma-1 receptors and excellent selectivity over the sigma-2 subtype [1]. This exceptional potency and selectivity profile, combined with the demonstrated amenability to fluorine-18 radiolabeling [2], makes this scaffold ideal for developing novel PET imaging agents for neuroinflammation or oncology applications [1][2].

CNS Drug Discovery: Serotonergic (5-HT2) Modulator

Employ 4-(Benzofuran-3-yl)-piperidine as a versatile piperidine source for constructing potent 5-HT2 receptor antagonists. As shown by Watanabe et al., this specific regioisomer yields compounds with potent in vitro antagonist activity, comparable to its benzothiophene and 2-benzofuran counterparts [1]. This offers medicinal chemists a strategic alternative for serotonergic programs, providing a distinct intellectual property landscape while retaining the desired pharmacological activity for indications like anxiety, depression, or sleep disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzofuran-3-yl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.